6,8-Dichloro-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one
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Overview
Description
6,8-Dichloro-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one is a chemical compound belonging to the class of flavonoids Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dichloro-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one typically involves the reaction of 6,8-dichloro-2-methyl-4H-chromen-4-one with 4-methoxyphenylboronic acid under Suzuki coupling conditions. The reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
6,8-Dichloro-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Dihydro derivatives
Substitution: Various substituted flavonoid derivatives
Scientific Research Applications
6,8-Dichloro-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its anticancer activity and potential use in drug development.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 6,8-Dichloro-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one involves its interaction with various molecular targets. It can inhibit enzymes involved in oxidative stress pathways, thereby exerting its antioxidant effects. Additionally, it can modulate signaling pathways related to inflammation and cell proliferation, contributing to its anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- 6,8-Dichloro-2-(trifluoromethyl)-4-quinolinol
- 6,8-Dichloro-2-(3-fluoro-4-methoxyphenyl)-4-quinolinecarboxylic acid
Uniqueness
Compared to similar compounds, 6,8-Dichloro-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one stands out due to its specific substitution pattern, which imparts unique biological activities. The presence of both chloro and methoxy groups enhances its reactivity and potential for diverse applications .
Properties
CAS No. |
80972-96-9 |
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Molecular Formula |
C16H10Cl2O3 |
Molecular Weight |
321.2 g/mol |
IUPAC Name |
6,8-dichloro-2-(4-methoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C16H10Cl2O3/c1-20-11-4-2-9(3-5-11)15-8-14(19)12-6-10(17)7-13(18)16(12)21-15/h2-8H,1H3 |
InChI Key |
GGSXYQKOZXGYLG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=CC(=C3)Cl)Cl |
Origin of Product |
United States |
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